molecular formula C18H21N5 B13001163 6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13001163
M. Wt: 307.4 g/mol
InChI Key: PYLFBYCSJMMENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused to a pyridazine ring, along with a piperidine and a dimethylphenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazines with 1,4-diketones or other suitable precursors.

    Coupling Reactions: The triazole and pyridazine rings are then coupled together using suitable reagents and catalysts.

    Introduction of Substituents: The piperidine and dimethylphenyl groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Researchers may study its pharmacokinetics, pharmacodynamics, and potential therapeutic applications in treating various diseases.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it valuable for the development of new products and processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridazine ring.

    6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridine: Similar structure with a pyridine ring instead of a pyridazine ring.

Uniqueness

The uniqueness of 6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21N5/c1-12-3-4-15(11-13(12)2)16-5-6-17-20-21-18(23(17)22-16)14-7-9-19-10-8-14/h3-6,11,14,19H,7-10H2,1-2H3

InChI Key

PYLFBYCSJMMENF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCNCC4)C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.